molecular formula C27H24N2O4S2 B12141593 (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12141593
M. Wt: 504.6 g/mol
InChI Key: LOTCVAQTTUVMAP-UHFFFAOYSA-N
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Description

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines benzothiazole, thiophene, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrrolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethylbenzothiazole, thiophene derivatives, and propoxyphenyl compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole, thiophene, and pyrrolidine derivatives with comparable structures and properties. Examples include:

  • Benzothiazole derivatives
  • Thiophene-based compounds
  • Pyrrolidine analogs

Uniqueness

What sets (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H24N2O4S2

Molecular Weight

504.6 g/mol

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H24N2O4S2/c1-3-12-33-18-8-5-7-17(15-18)23-22(24(30)20-9-6-13-34-20)25(31)26(32)29(23)27-28-19-11-10-16(4-2)14-21(19)35-27/h5-11,13-15,23,31H,3-4,12H2,1-2H3

InChI Key

LOTCVAQTTUVMAP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)CC)O)C(=O)C5=CC=CS5

Origin of Product

United States

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